

in silico prediction of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate bioactivity

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Compound of Interest

Compound Name: *methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate*

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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for **Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate**

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile role in targeting a wide array of proteins.[1][2] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to predict the bioactivity of a specific pyrazole derivative, **methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate**. We will navigate the complete in silico drug discovery workflow, from initial target identification and molecular docking to the development of predictive Quantitative Structure-Activity Relationship (QSAR) models and the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4] This document is intended for researchers, medicinal chemists, and computational scientists, offering not just a series of protocols, but the strategic rationale behind each step, ensuring a robust and scientifically validated predictive process.

Introduction: The Pyrazole Scaffold and the Ascendancy of In Silico Drug Discovery

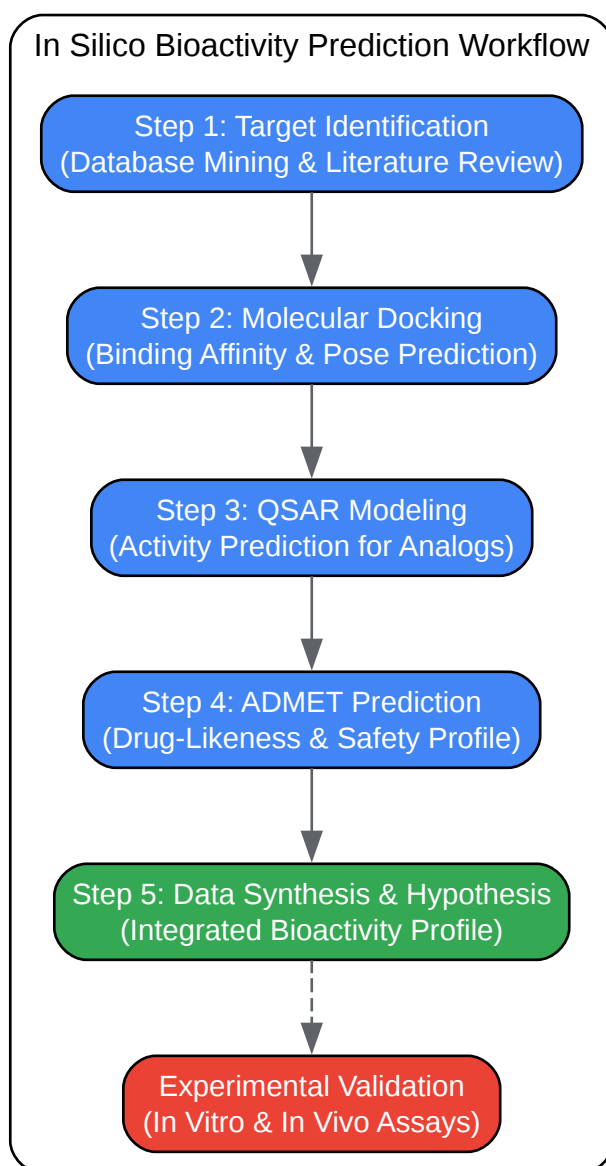
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them ideal frameworks for developing therapeutic agents.[5] Their synthetic accessibility and favorable drug-like properties have led to their incorporation into a multitude of pharmacologically active agents, including potent anti-inflammatory, anticancer, and antimicrobial drugs.[5][6] Notably, the pyrazole ring is a key component in numerous protein kinase inhibitors (PKIs), a class of drugs that has revolutionized targeted cancer therapy.[1][7] Eight FDA-approved small molecule PKIs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical significance.[1][7]

The traditional drug discovery pipeline is notoriously time-consuming and expensive.[8] The advent of computer-aided drug design (CADD) has fundamentally reshaped this landscape, enabling a shift from trial-and-error to intelligent, predictive design.[8][9] In silico techniques allow scientists to rapidly screen vast virtual libraries, predict binding affinities, and evaluate pharmacokinetic profiles before a single compound is synthesized, dramatically accelerating timelines and reducing costs.[10][11] This guide focuses on applying these powerful computational tools to a novel molecule of interest: **methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate**.

Figure 1: Chemical Structure of the Target Molecule
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
SMILES: COC1=CC=C(C=C1)C2=NN=C(C2)C(=O)OC

The Computational Bioactivity Prediction Workflow

Our investigation will follow a structured, multi-step computational workflow. Each stage builds upon the last, creating a comprehensive, data-driven hypothesis of the molecule's potential biological function and drug-likeness.



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Caption: A generalized workflow for computational bioactivity prediction.

Step 1: Target Identification and Validation

Causality: Before we can predict how our molecule binds, we must first identify its most probable biological targets. A ligand's activity is meaningless without the context of its interacting protein. This "target fishing" or "target identification" process leverages vast biological databases to find proteins that are known to bind molecules with similar structures.

[12]

Methodology:

- Database Search: The primary strategy is to search curated databases of bioactive molecules for compounds structurally similar to our query molecule.
 - ChEMBL: An invaluable, manually curated database containing binding, functional, and ADMET data for millions of drug-like molecules.[\[13\]](#) A substructure or similarity search can reveal known targets for pyrazole derivatives.
 - Therapeutic Target Database (TTD): Provides detailed information on known and explored therapeutic targets and the drugs that modulate them.[\[14\]](#)[\[15\]](#)
 - UniProt: A comprehensive resource for protein sequence and functional information, essential for retrieving details about potential targets.[\[16\]](#)
- Literature Precedent Analysis: Given the prevalence of pyrazole-based drugs, a literature review is critical. Numerous studies highlight that pyrazole derivatives are potent inhibitors of various protein kinases, such as VEGFR-2, Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are deeply implicated in cancer progression.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Hypothesis-Driven Target Selection:

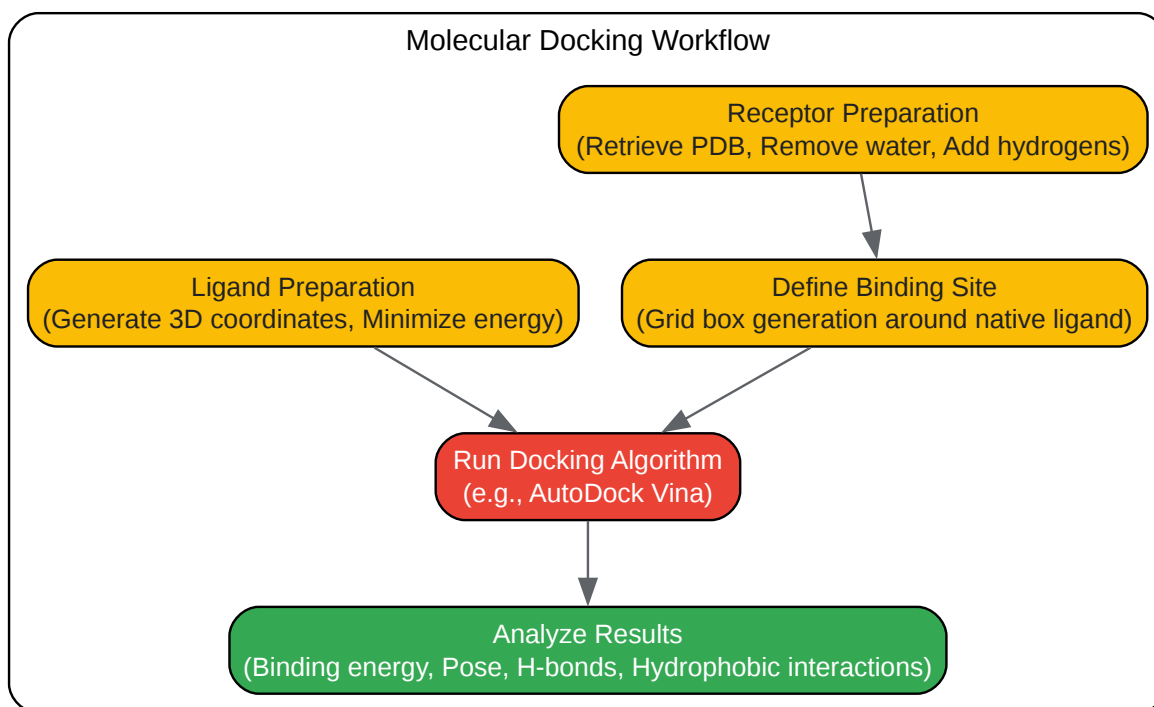
Based on the extensive evidence of pyrazoles as kinase inhibitors, we will select a relevant protein kinase as our primary target for subsequent docking studies.[\[7\]](#)[\[20\]](#) For this guide, we select VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.

- PDB ID: 2QU5. This entry in the Protein Data Bank (PDB) contains the crystal structure of the VEGFR-2 kinase domain in complex with a pyrazole-based inhibitor, providing a validated binding pocket for our study.[\[17\]](#)

Step 2: Molecular Docking Simulation

Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[\[3\]](#) It simulates the binding process, calculating a "docking score" that estimates the binding free energy. A more negative score typically

indicates a stronger, more favorable interaction.[21] This step is crucial for visualizing potential interactions and ranking candidate molecules.



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Caption: The core workflow for a molecular docking experiment.

Experimental Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its accuracy and speed. The following protocol outlines the key steps.[21][22]

- Ligand Preparation:
 - Step 2.1.1: Obtain the 3D structure of **methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate**. This can be done using software like Avogadro or online tools like PubChem Sketcher.

- Step 2.1.2: Perform energy minimization using a force field (e.g., MMFF94). This ensures the ligand is in a low-energy, realistic conformation.
- Step 2.1.3: Save the structure in .pdbqt format, which includes atomic charges and atom type definitions required by Vina.
- Receptor Preparation:
 - Step 2.2.1: Download the PDB file for VEGFR-2 (PDB ID: 2QU5) from the RCSB Protein Data Bank.
 - Step 2.2.2 (Self-Validation): The downloaded structure contains a co-crystallized inhibitor. To validate our docking protocol, this native ligand should be extracted and then re-docked into the protein. A successful protocol will reproduce the experimental pose with a low Root Mean Square Deviation (RMSD) value ($< 2.0 \text{ \AA}$).
 - Step 2.2.3: Prepare the protein for docking. This involves removing water molecules (as they are often not critical for initial binding prediction), repairing any missing side chains, and adding polar hydrogen atoms. This is typically done using software like UCSF Chimera or AutoDock Tools.
 - Step 2.2.4: Save the prepared receptor in .pdbqt format.
- Grid Box Generation:
 - Step 2.3.1: Define the search space for the docking algorithm. This is a 3D grid box centered on the active site. The most reliable way to define this box is to center it on the position of the co-crystallized ligand from the original PDB file.
- Running the Docking Simulation:
 - Step 2.4.1: Use the AutoDock Vina command-line interface, providing the prepared ligand, receptor, and a configuration file specifying the grid box coordinates and dimensions.
- Results Analysis and Visualization:
 - Step 2.5.1: Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

- Step 2.5.2: Visualize the top-ranked pose using software like Discovery Studio Visualizer or PyMOL. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and key amino acid residues in the VEGFR-2 active site.

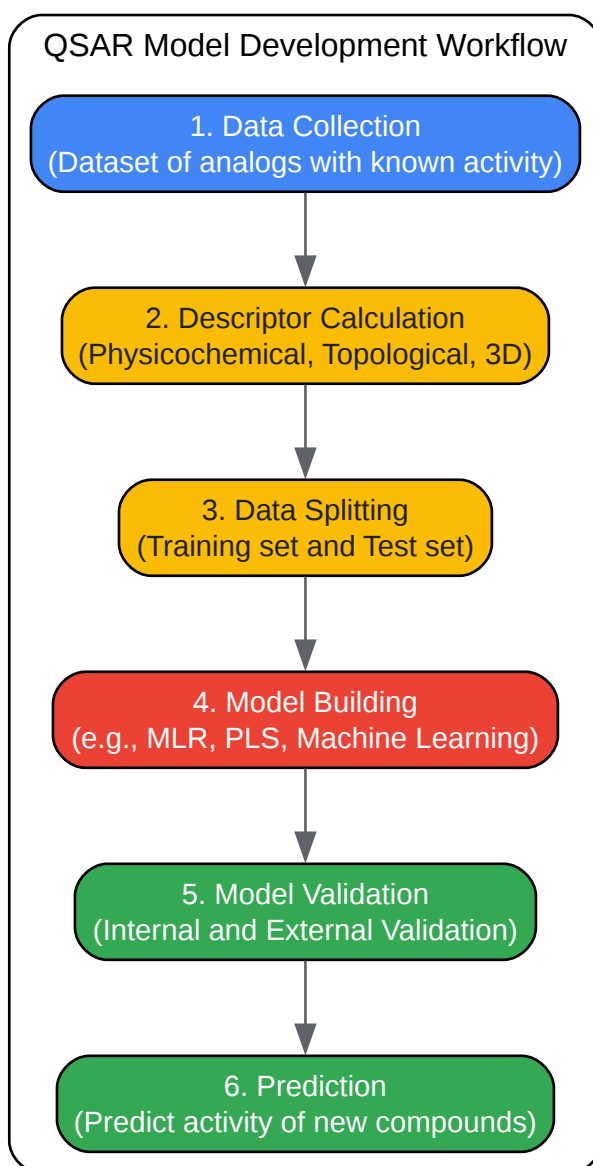
Hypothetical Data Presentation:

Molecule	Target Protein (PDB ID)	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate	VEGFR-2 (2QU5)	-8.5	Cys919, Asp1046, Glu885
Native Ligand (for validation)	VEGFR-2 (2QU5)	-9.2	Cys919, Asp1046, Glu885

Step 3: Quantitative Structure-Activity Relationship (QSAR)

Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[\[23\]](#)[\[24\]](#) Once a validated model is built, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts to design more potent molecules.[\[25\]](#)[\[26\]](#)

Methodology: QSAR model development is a multi-stage process that relies on a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).



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Caption: A standard workflow for creating and validating a QSAR model.

Protocol for QSAR Model Development:

- **Data Collection:** Assemble a dataset of pyrazole derivatives with known inhibitory activity against the target of interest (e.g., VEGFR-2). Data can be sourced from databases like ChEMBL or the literature.

- **Descriptor Calculation:** For each molecule in the dataset, calculate molecular descriptors. These are numerical values that represent various aspects of the molecule's structure and properties (e.g., LogP, molecular weight, polar surface area, electronic properties). This can be done using software like PaDEL-Descriptor or Dragon.[\[27\]](#)
- **Data Splitting (Self-Validation):** Divide the dataset into a training set (typically ~80%) and a test set (~20%). The model will be built using the training set. The test set is kept separate and is used later to validate the model's predictive power on "unseen" data. This is a critical step to ensure the model is not overfitted and can generalize well.[\[25\]](#)
- **Model Building:** Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable).[\[28\]](#)
- **Model Validation:** Rigorously validate the model's statistical significance and predictive ability using various metrics (e.g., R^2 , Q^2 , RMSE). The model must demonstrate strong predictive performance on the external test set.[\[29\]](#)

Step 4: ADMET Prediction

Causality: A potent molecule is useless as a drug if it cannot reach its target in the body or if it is toxic.[\[30\]](#) ADMET prediction is the in silico estimation of a compound's pharmacokinetic and toxicological properties.[\[10\]](#) This early-stage assessment helps to filter out compounds with poor drug-like properties, saving significant time and resources.[\[31\]](#)[\[32\]](#)

Methodology: Numerous web-based tools and software packages can predict a wide range of ADMET properties based on a molecule's structure. The SwissADME and pkCSM web servers are popular, free, and robust options.[\[10\]](#)[\[33\]](#)

Key ADMET Properties and Predictions:

Property Category	Parameter	Predicted Value for Target Molecule	Significance & Rationale
Physicochemical	Molecular Weight	246.25 g/mol	Within Lipinski's rule (<500), good for absorption.
LogP (Lipophilicity)	2.5	Optimal range for membrane permeability.	
H-bond Donors	1	Within Lipinski's rule (≤ 5).	
H-bond Acceptors	4	Within Lipinski's rule (≤ 10).	
Pharmacokinetics	GI Absorption	High	Likely to be well-absorbed from the gut.
BBB Permeant	No	Unlikely to cross the blood-brain barrier, reducing potential CNS side effects.	Low probability of causing drug-drug interactions by inhibiting key metabolic enzymes.
CYP Inhibitor	No		
Drug-Likeness	Lipinski's Rule	Yes (0 violations)	Adheres to the "rule of five," a key indicator of oral bioavailability.
Toxicity	AMES Toxicity	Non-mutagenic	Low probability of causing genetic mutations.
hERG I Inhibitor	No	Low risk of cardiotoxicity.	

Protocol for ADMET Prediction using SwissADME:

- Step 4.1.1: Navigate to the SwissADME web server.
- Step 4.1.2: Input the structure of **methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate**, either by drawing it or by pasting its SMILES string.
- Step 4.1.3: Run the prediction. The server will return a comprehensive report detailing the properties listed in the table above and more.
- Step 4.1.4: Analyze the results against established thresholds for drug-likeness and safety to assess the molecule's potential for further development.

Synthesis of Findings and Concluding Hypothesis

The multi-faceted in silico analysis provides a holistic, predictive profile of **methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate**:

- **Plausible Biological Target:** Based on extensive data for the pyrazole scaffold, the molecule is hypothesized to be an inhibitor of protein kinases, with VEGFR-2 identified as a high-probability target.[\[1\]](#)[\[7\]](#)
- **Binding Potential:** Molecular docking simulations predict a strong binding affinity to the ATP-binding pocket of VEGFR-2, with a binding energy of -8.5 kcal/mol. This is comparable to known inhibitors and suggests potent inhibitory activity. The predicted interactions with key residues like Cys919 and Asp1046 further support a viable binding mode.
- **Drug-Likeness and Safety:** The compound exhibits an excellent ADMET profile. It adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[\[31\]](#) Predictions suggest high gastrointestinal absorption and a low likelihood of key toxicities or adverse drug-drug interactions.[\[33\]](#)

Overall Hypothesis:

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is predicted to be a potent, orally bioavailable inhibitor of VEGFR-2 kinase. Its strong binding affinity and favorable ADMET

profile make it a promising lead candidate for development as an anti-angiogenic agent for cancer therapy.

This computationally derived hypothesis provides a solid foundation for the next phase of the drug discovery process: experimental validation. The in silico work has successfully prioritized this molecule and provided a clear, testable biological mechanism, demonstrating the power of computational science to accelerate the journey from concept to clinic.

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